molecular formula C17H11NO4 B11840741 2-Phenylquinoline-3,4-dicarboxylic acid CAS No. 133505-06-3

2-Phenylquinoline-3,4-dicarboxylic acid

Cat. No.: B11840741
CAS No.: 133505-06-3
M. Wt: 293.27 g/mol
InChI Key: GQJLNYCMDZQHSM-UHFFFAOYSA-N
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Description

2-Phenylquinoline-3,4-dicarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylquinoline-3,4-dicarboxylic acid typically involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . These reactions are carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylquinoline-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as nitric acid.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-Phenylquinoline-3,4-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenylquinoline-3,4-dicarboxylic acid involves its interaction with specific molecular targets. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This inhibition can lead to changes in gene expression and induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylquinoline-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a histone deacetylase inhibitor sets it apart from other quinoline derivatives, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

133505-06-3

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

2-phenylquinoline-3,4-dicarboxylic acid

InChI

InChI=1S/C17H11NO4/c19-16(20)13-11-8-4-5-9-12(11)18-15(14(13)17(21)22)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,21,22)

InChI Key

GQJLNYCMDZQHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O

Origin of Product

United States

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